Cas no 131184-73-1 ((2-Aminothiazol-5-yl)methanol)

(2-Aminothiazol-5-yl)methanol structure
(2-Aminothiazol-5-yl)methanol structure
商品名:(2-Aminothiazol-5-yl)methanol
CAS番号:131184-73-1
MF:C4H6N2OS
メガワット:130.16824
MDL:MFCD06203018
CID:64099
PubChem ID:11217273

(2-Aminothiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Aminothiazol-5-yl)methanol
    • (2-Amino-1,3-thiazol-5-yl)methanol
    • 2-Amino-5-(hydroxymethyl)thiazole
    • 5-(Hydroxymethyl)thiazol-2-ylamine
    • 2-Amino-5-thiazolemethanol
    • (2-amino-5-thiazolyl)methanol
    • 2-Amino-5-(hydroxymethyl)-1,3-thiazole
    • 2-amino-5-hydroxymethylthiazole
    • 2-amino-5-thiazolylmethyl alcohol
    • 2-aminothiazol-5-ylcarbinol
    • 4-Thiazolemethanol,2-amino
    • 5-Thiazolemethanol,2-amino
    • (2-Aminothiazol-5-yl)
    • 5-Thiazolemethanol,2-amino-(9CI)
    • 5-Thiazolemethanol, 2-amino
    • J-005955
    • SCHEMBL458929
    • F11503
    • MFCD06203018
    • AKOS006292999
    • 5-Thiazolemethanol, 2-amino-
    • AB23150
    • TZEMBFLDHOUKNI-UHFFFAOYSA-N
    • AMY27022
    • AC-8535
    • 5-(hydroxymethyl)-thiazol-2-ylamine
    • TS-00019
    • (2-Amino-1,3-thiazol-5-yl)methanol hydrochloride
    • CS-0060290
    • SY104488
    • DTXSID80458969
    • 131184-73-1
    • A806219
    • 5-thiazolemethanol, 2-amino-, hydrochloride
    • ALBB-022646
    • MDL: MFCD06203018
    • インチ: 1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6)
    • InChIKey: TZEMBFLDHOUKNI-UHFFFAOYSA-N
    • ほほえんだ: OCC1=CN=C(N)S1

計算された属性

  • せいみつぶんしりょう: 130.02000
  • どういたいしつりょう: 130.02008399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 80.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 87.4Ų

じっけんとくせい

  • 密度みつど: 1.475
  • ふってん: 340.738°C at 760 mmHg
  • フラッシュポイント: 340.738 °C at 760 mmHg
  • 屈折率: 1.682
  • PSA: 87.38000
  • LogP: 0.79880

(2-Aminothiazol-5-yl)methanol セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

(2-Aminothiazol-5-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
TS-00019-5MG
(2-Amino-1,3-thiazol-5-yl)methanol
131184-73-1 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
TS-00019-50MG
(2-Amino-1,3-thiazol-5-yl)methanol
131184-73-1 >90%
50mg
£102.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A97370-1g
(2-Aminothiazol-5-yl)methanol
131184-73-1 95%
1g
¥3062.0 2021-09-10
TRC
A611860-1000mg
2-Amino-5-(hydroxymethyl)thiazole
131184-73-1
1g
$ 1596.00 2023-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0623-1G
(2-aminothiazol-5-yl)methanol
131184-73-1 97%
1g
¥ 805.00 2023-04-04
Ambeed
A253025-1g
(2-Aminothiazol-5-yl)methanol
131184-73-1 97%
1g
$53.0 2024-04-24
eNovation Chemicals LLC
Y1297938-5G
(2-aminothiazol-5-yl)methanol
131184-73-1 97%
5g
$360 2024-07-21
Apollo Scientific
OR40405-1g
2-Amino-5-(hydroxymethyl)-1,3-thiazole
131184-73-1
1g
£156.00 2024-08-02
Ambeed
A253025-250mg
(2-Aminothiazol-5-yl)methanol
131184-73-1 97%
250mg
$44.0 2024-04-24
Chemenu
CM131971-250mg
(2-aminothiazol-5-yl)methanol
131184-73-1 95%+
250mg
$67 2024-08-02

(2-Aminothiazol-5-yl)methanol 合成方法

(2-Aminothiazol-5-yl)methanol 関連文献

(2-Aminothiazol-5-yl)methanolに関する追加情報

Introduction to (2-Aminothiazol-5-yl)methanol (CAS No. 131184-73-1)

The compound (2-Aminothiazol-5-yl)methanol, with the CAS registry number 131184-73-1, is an intriguing organic molecule that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the amino group (-NH₂) at the 2-position and the hydroxymethyl group (-CH₂OH) at the 5-position of the thiazole ring imparts unique chemical properties, making it a versatile building block for further chemical modifications.

The synthesis of (2-Aminothiazol-5-yl)methanol has been explored through various routes, including condensation reactions and substitution reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions involving this compound. These developments underscore its potential as a key intermediate in the synthesis of more complex molecules.

The chemical properties of (2-Aminothiazol-5-yl)methanol are heavily influenced by its functional groups. The amino group renders the molecule nucleophilic, enabling it to participate in reactions such as alkylation, acylation, and amidation. Meanwhile, the hydroxymethyl group introduces hydrophilicity, which can be advantageous in applications requiring solubility in polar solvents. The thiazole ring itself is known for its aromaticity and stability, contributing to the compound's thermal and chemical resistance.

In terms of applications, (2-Aminothiazol-5-yl)methanol has found utility in several domains. In pharmaceutical chemistry, it serves as a precursor for bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. In materials science, it has been used as a building block for the synthesis of advanced polymers and coordination compounds. Its ability to form hydrogen bonds makes it particularly suitable for applications involving molecular recognition and self-assembling systems.

Recent research has focused on exploring the biological activity of (2-Aminothiazol-5-yl)methanol derivatives. Studies have demonstrated that certain analogs exhibit potent inhibitory effects against enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, investigations into their antioxidant properties have revealed their ability to scavenge free radicals, which could be beneficial in combating oxidative stress-related diseases.

The environmental impact of (2-Aminothiazol-5-yl)methanol is another area of growing interest. Researchers are examining its biodegradability and toxicity profiles to assess its safety for industrial and biomedical applications. Preliminary studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.

In conclusion, (2-Aminothiazol-5-yl)methanol (CAS No. 131184-73-1) is a multifaceted compound with promising applications across diverse fields. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for future innovations in chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:131184-73-1)(2-Aminothiazol-5-yl)methanol
A806219
清らかである:99%
はかる:5g
価格 ($):213.0